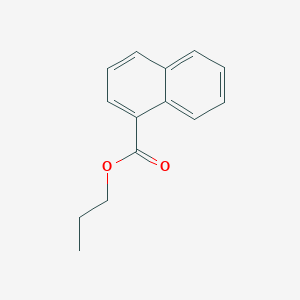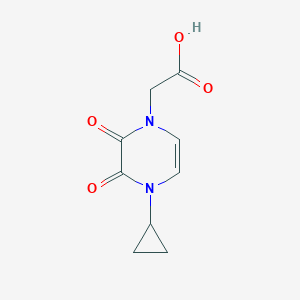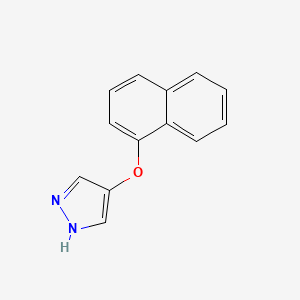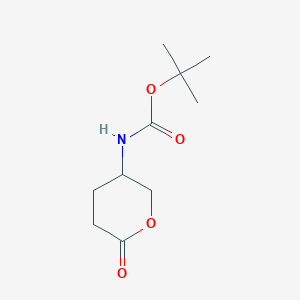
4-Methoxynaphthalene-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxynaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃ It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 3 positions, and a methoxy group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalene-1,3-dicarbaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 4-methoxynaphthalene using Vilsmeier-Haack reaction, which employs a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methoxynaphthalene-1,3-dicarboxylic acid.
Reduction: 4-Methoxynaphthalene-1,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxynaphthalene-1,3-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phthalaldehyde: Benzene-1,2-dicarbaldehyde, another aromatic dialdehyde with similar reactivity but different substitution pattern.
1,3-Naphthalenedicarboxaldehyde: A naphthalene derivative with aldehyde groups at the 1 and 3 positions but lacking the methoxy group.
Uniqueness
4-Methoxynaphthalene-1,3-dicarbaldehyde is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other naphthalene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
668465-58-5 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-methoxynaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C13H10O3/c1-16-13-10(8-15)6-9(7-14)11-4-2-3-5-12(11)13/h2-8H,1H3 |
Clave InChI |
JRXOPKHIMKLYJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=CC=CC=C21)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


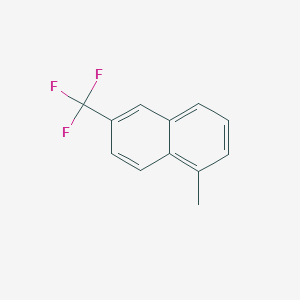
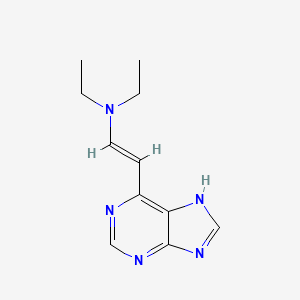
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)

